molecular formula C19H19NOS B11765862 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11765862
M. Wt: 309.4 g/mol
InChI Key: UZFWUHYNSNDFSV-UHFFFAOYSA-N
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Description

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(18-6-2-1-5-17(18)14-22)16-9-7-15(8-10-16)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2

InChI Key

UZFWUHYNSNDFSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which is then subjected to further reactions to introduce the thiobenzaldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The benzoyl and thiobenzaldehyde groups can also participate in binding interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
  • Methyl 4-(pyrrolidin-1-yl)benzoate
  • Pyrrolidin-2-one derivatives

Uniqueness

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its pyrrolidine, benzoyl, and thiobenzaldehyde groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Biological Activity

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H13NOS
  • CAS Number : [Not specified in search results]
  • Structure : The compound features a thiobenzaldehyde moiety linked to a pyrrolidine group, which may influence its biological interactions.

The biological activity of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is primarily attributed to its interaction with sodium channels. Research indicates that derivatives of this compound can act as selective blockers of tetrodotoxin-sensitive (TTX-S) sodium channels, particularly NaV1.3 and NaV1.7. These channels are crucial in pain signaling pathways, suggesting potential applications in pain management therapies .

Antinociceptive Effects

Studies have demonstrated that compounds similar to 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde exhibit significant antinociceptive (pain-relieving) properties. The mechanism involves the inhibition of sodium channels that play a role in transmitting pain signals, making these compounds candidates for treating various pain conditions, including:

  • Acute pain
  • Chronic pain
  • Neuropathic pain
  • Inflammatory pain

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may also possess cytotoxic properties against certain cancer cell lines. The specific mechanisms through which it induces cytotoxicity remain under investigation, but it is hypothesized that the compound may interfere with cellular proliferation pathways.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antinociceptive effects of similar compounds in animal models, demonstrating significant pain relief comparable to standard analgesics.
Study 2 Evaluated the cytotoxic effects on breast cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential for cancer therapy.
Study 3 Explored the pharmacokinetics and bioavailability of related derivatives, highlighting the importance of structural modifications for enhanced efficacy.

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